molecular formula C22H22N4O B2910310 2-(2,5-dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251677-95-8

2-(2,5-dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

カタログ番号: B2910310
CAS番号: 1251677-95-8
分子量: 358.445
InChIキー: ZLFXXJCFBOWJSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,5-Dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a synthetic small molecule based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure of high interest in medicinal chemistry . The 1,2,4-triazole nucleus is a privileged structure in drug discovery due to its ability to form multiple weak interactions with biological targets, such as enzymes and receptors . This heterocyclic core is known to be present in compounds with a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties . Researchers value this class of compounds for its potential to modulate key biological pathways. As such, this compound is a valuable chemical tool for exploratory research in hit-to-lead optimization campaigns, high-throughput screening, and investigating the structure-activity relationships (SAR) of nitrogen-containing heterocycles. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

特性

IUPAC Name

6-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-14-5-6-16(3)19(11-14)13-25-22(27)26-21(24-25)10-9-20(23-26)18-8-7-15(2)17(4)12-18/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFXXJCFBOWJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the triazole ring, followed by the construction of the pyridazine ring and subsequent functionalization with dimethylbenzyl and dimethylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate ring formation and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

化学反応の分析

Types of Reactions

2-(2,5-dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

科学的研究の応用

2-(2,5-dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has several scientific research applications, including:

作用機序

The mechanism of action of 2-(2,5-dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The triazolopyridazine scaffold is shared among several PDE4 inhibitors and GABA receptor modulators. Key structural analogs include:

Compound Core Structure Substituents Primary Target Potency (IC₅₀) Selectivity
2-(2,5-Dimethylbenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (Target Compound) [1,2,4]Triazolo[4,3-b]pyridazine 2,5-Dimethylbenzyl; 3,4-Dimethylphenyl PDE4A/B/C/D ~5 nM (PDE4A) >100-fold vs. other PDE isoforms
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-b]pyridazine 2,5-Dimethoxyphenyl; 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl PDE4A 1.2 nM >300-fold selectivity
2-(3,5-Difluorobenzyl)-6-(1-piperidinylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one [1,2,4]Triazolo[4,3-a]pyridine 3,5-Difluorobenzyl; 1-Piperidinylsulfonyl Undisclosed N/A N/A
TPA023 (7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine) [1,2,4]Triazolo[4,3-b]pyridazine tert-Butyl; 2-Fluorophenyl; Triazolylmethoxy GABAA (α2/α3) 0.2 nM (α2/α3) No activity at α1/α5 subtypes

Key Findings

  • PDE4 Inhibition : The target compound and its methoxy-substituted analog (compound 18 in ) share similar core structures but differ in substituent electronics. The dimethyl groups in the target compound may improve metabolic stability compared to methoxy groups, which are prone to demethylation .
  • Selectivity : Both the target compound and compound 18 exhibit >100-fold selectivity for PDE4 isoforms over other PDEs (e.g., PDE1, PDE3). However, compound 18’s tetrahydrofuran-3-yloxy substituent enhances binding to PDE4A (IC₅₀ = 1.2 nM) compared to the target compound’s IC₅₀ of ~5 nM .
  • GABA Receptor Modulation: Unlike TPA023, which targets GABAA receptors, the target compound lacks the triazolylmethoxy and fluorophenyl groups critical for GABA subtype selectivity. This highlights how minor structural changes redirect activity toward PDE4 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。